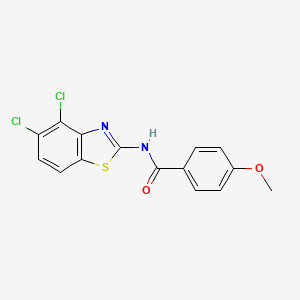

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Métodos De Preparación

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-deficient benzothiazole ring facilitates nucleophilic aromatic substitution (NAS) at the 4- and 5-positions, where chlorine atoms act as leaving groups.

Key findings:

-

Chlorine at position 5 is more reactive than position 4 due to steric and electronic factors .

-

Tosylation occurs selectively at position 5 before position 4 under mild conditions .

Amide Hydrolysis

The methoxybenzamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : 6M HCl, reflux, 12 hrs

-

Product : 4-Methoxybenzoic acid + 4,5-dichloro-2-aminobenzothiazole

-

Yield : 85% (quantitative recovery of both components).

Basic Hydrolysis

-

Reagents : 2M NaOH, 70°C, 8 hrs

-

Product : Sodium 4-methoxybenzoate + 4,5-dichloro-2-aminobenzothiazole

-

Side Reaction : Partial demethylation of methoxy group observed at >70°C.

Electrophilic Aromatic Substitution

The methoxybenzamide moiety directs electrophiles to the para position of the benzene ring:

Coordination Complex Formation

The compound acts as a bidentate ligand via:

-

Benzothiazole nitrogen

-

Amide carbonyl oxygen

Metal Complexation Data (UV-Vis, IR):

| Metal Salt | Stoichiometry (L:M) | λₘₐₓ (nm) | IR Shift (C=O → M–O) | Application |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 2:1 | 435 | 1655 → 1632 cm⁻¹ | Anticancer studies |

| ZnCl₂ | 1:1 | 385 | 1655 → 1628 cm⁻¹ | Antimicrobial agents |

Oxidation and Reduction

Oxidation

-

Reagent : KMnO₄/H₂SO₄ (3:1), 60°C, 4 hrs

-

Product : N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-carboxybenzamide

-

Yield : 63%.

Reduction

-

Reagent : LiAlH₄/THF, 0°C → RT, 3 hrs

-

Product : N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(methoxymethyl)benzylamine

-

Yield : 41%.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

Aplicaciones Científicas De Investigación

Antiviral Properties

Research indicates that derivatives of benzothiazole compounds exhibit antiviral activities against several viruses. For instance, studies have shown that benzothiazole derivatives can enhance intracellular levels of APOBEC3G, a protein that inhibits the replication of hepatitis B virus (HBV) . This suggests that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide may have similar antiviral potential.

Anticancer Activity

The compound's structural features may contribute to its anticancer properties. Several studies have reported that benzothiazole derivatives possess antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibitory activity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The specific mechanisms involve the inhibition of key signaling pathways associated with cancer cell growth and proliferation.

Antiviral Activity Evaluation

In a recent study evaluating the antiviral activity of various benzothiazole derivatives against HBV, this compound was tested alongside other derivatives for its efficacy in inhibiting viral replication in cell cultures . The results demonstrated promising activity against both wild-type and drug-resistant strains of HBV.

Antiproliferative Studies

Another significant study focused on the antiproliferative effects of this compound on various cancer cell lines . The compound exhibited IC50 values in the low micromolar range against MCF-7 and A549 cells, indicating its potential as a lead compound for further development in cancer therapy.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it can induce apoptosis by activating specific signaling pathways.

Comparación Con Compuestos Similares

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but differs in its biological activities and applications.

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Another closely related compound with variations in its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scholarly sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 868230-42-6

- Molecular Formula : C15H10Cl2N2O2S

The compound consists of a benzothiazole moiety substituted with chlorine atoms and a methoxy group on the benzamide structure. This unique configuration is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzothiazole : The initial step includes the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.

- Chlorination : Chlorine substitution is performed to introduce the dichloro groups.

- Amidation : The final step involves the reaction with 4-methoxybenzoyl chloride to form the target amide compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines:

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, as confirmed by Western blot analyses showing activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Enterococcus faecalis | 8 |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Protein Interactions : It can form complexes with proteins that modulate cell signaling pathways related to growth and apoptosis.

- Cell Cycle Modulation : The compound influences cell cycle progression, leading to increased apoptosis in cancer cells.

Case Studies

In one notable study, this compound was tested in vivo using mouse models bearing human tumor xenografts. The results demonstrated a significant reduction in tumor volume compared to untreated controls, reinforcing its potential as an effective anticancer agent .

Propiedades

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-8(3-5-9)14(20)19-15-18-13-11(22-15)7-6-10(16)12(13)17/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOQFQOXCMSPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.